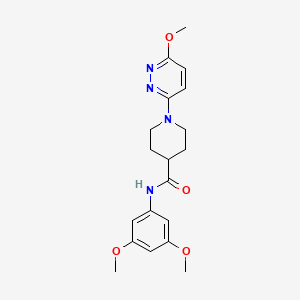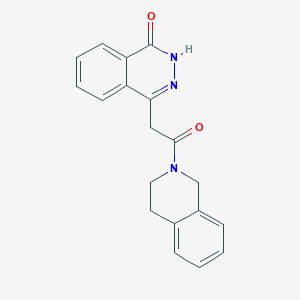![molecular formula C21H28N4O B10989140 N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide](/img/structure/B10989140.png)
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is a complex organic compound that features both benzimidazole and pyrrole moieties Benzimidazole is a heterocyclic aromatic organic compound, while pyrrole is a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrrole moiety can be introduced via a reaction with an appropriate pyrrole derivative under controlled conditions . The final step involves coupling the benzimidazole and pyrrole units through an amide bond formation, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification techniques like crystallization and chromatography, are also employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to N-oxides, while reduction of nitro groups results in amines .
Scientific Research Applications
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent due to the bioactive nature of the benzimidazole and pyrrole rings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound is explored for its use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their function and leading to cell death in cancer cells . The pyrrole moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used as proton pump inhibitors and antiparasitic agents, respectively.
Pyrrole Derivatives: Compounds such as pyrrole-2-carboxylic acid and its derivatives are used in various chemical syntheses and as intermediates in pharmaceuticals.
Uniqueness
N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-METHYLBUTYL]-3-(2,5-DIMETHYL-1H-PYRROL-1-YL)PROPANAMIDE is unique due to the combination of both benzimidazole and pyrrole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-(2,5-dimethylpyrrol-1-yl)propanamide |
InChI |
InChI=1S/C21H28N4O/c1-5-14(2)20(21-22-17-8-6-7-9-18(17)23-21)24-19(26)12-13-25-15(3)10-11-16(25)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,22,23)(H,24,26) |
InChI Key |
DIDQBSCMDLJCKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCN3C(=CC=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(4-fluorophenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10989058.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B10989059.png)
![3-[(3R)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B10989065.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10989069.png)
![3-(3-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B10989071.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B10989075.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10989080.png)
![Methyl 3-{[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]amino}benzoate](/img/structure/B10989090.png)


![3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10989112.png)
![7-Methoxy-1-methyl-N-[3-(2-morpholinoethoxy)phenyl]-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B10989115.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10989123.png)
![2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10989129.png)
